BenchChemオンラインストアへようこそ!

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity Membrane permeability Oxadiazole SAR

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-67-0) is a synthetic sulfonamide-linked benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5-ethyl group and a 2,6-dimethylmorpholine sulfonyl moiety. Its computed physicochemical properties include a molecular weight of 394.4 g/mol, XLogP3-AA of 1.4, topological polar surface area (TPSA) of 123 Ų, 1 hydrogen bond donor, 8 hydrogen bond acceptors, and 5 rotatable bonds.

Molecular Formula C17H22N4O5S
Molecular Weight 394.45
CAS No. 850935-67-0
Cat. No. B2510288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
CAS850935-67-0
Molecular FormulaC17H22N4O5S
Molecular Weight394.45
Structural Identifiers
SMILESCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C
InChIInChI=1S/C17H22N4O5S/c1-4-15-19-20-17(26-15)18-16(22)13-5-7-14(8-6-13)27(23,24)21-9-11(2)25-12(3)10-21/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,20,22)
InChIKeyLFNFONMCKQFXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-67-0) – Key Physicochemical & Structural Baseline


4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-67-0) is a synthetic sulfonamide-linked benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5-ethyl group and a 2,6-dimethylmorpholine sulfonyl moiety [1]. Its computed physicochemical properties include a molecular weight of 394.4 g/mol, XLogP3-AA of 1.4, topological polar surface area (TPSA) of 123 Ų, 1 hydrogen bond donor, 8 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is cataloged in the PubChem database (CID 4100360) and is commercially available from multiple vendors, though published primary biological activity data directly linked to this specific CAS number remains limited in the public domain [1].

Why the 5-Ethyl Substituent on the Oxadiazole Ring Prevents Simple Substitution with Other 4-(2,6-Dimethylmorpholino)sulfonyl Benzamide Analogs


Within the class of 4-(2,6-dimethylmorpholino)sulfonyl-N-(1,3,4-oxadiazol-2-yl)benzamides, the 5-position substituent on the oxadiazole ring is a critical determinant of lipophilicity, conformational flexibility, and target engagement [1]. The 5-ethyl group in this compound (XLogP3-AA = 1.4, 5 rotatable bonds) confers a distinct physicochemical profile compared to analogs bearing bulkier, more polar, or more lipophilic substituents (e.g., 5-methoxymethyl, 5-phenyl, 5-benzyl, or 5-tetralinyl derivatives) [1]. In closely related sulfonamide-oxadiazole series, small changes at the 5-position have been shown to dramatically alter enzyme inhibition potency, receptor binding affinity, and cellular activity [2]. Therefore, scientists cannot assume interchangeability among these analogs in biochemical assays, cellular screening, or structure-activity relationship (SAR) studies without risking confounding results that compromise project reproducibility and data interpretability.

Quantitative Differentiation Evidence for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-67-0) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation from More Polar 5-Substituted Analogs

The target compound exhibits an XLogP3-AA of 1.4, which is significantly lower than analogs bearing polar 5-substituents such as 5-methoxymethyl (estimated XLogP3-AA ≈ 0.8–1.0) and higher than highly lipophilic analogs such as 5-(4-fluorophenyl) or 5-(tetrahydronaphthalen-2-yl) derivatives (estimated XLogP3-AA > 2.5) [1]. This intermediate lipophilicity profile positions the 5-ethyl analog in a narrow logP window that may confer an optimal balance between aqueous solubility and passive membrane permeability for cell-based assay performance [2].

Lipophilicity Membrane permeability Oxadiazole SAR

Rotatable Bond Count and Conformational Flexibility vs. Bulky 5-Substituted Analogs

The 5-ethyl group contributes exactly 5 rotatable bonds to the target compound, compared to analogs with bulkier 5-substituents that possess 6 or more rotatable bonds (e.g., 5-benzyl analog CAS 954618-25-8) [1]. The reduced conformational自由度 in the 5-ethyl analog may result in a lower entropic penalty upon target binding, potentially enhancing binding affinity relative to more flexible analogs when the bound conformation aligns with the low-energy solution conformation [2].

Conformational flexibility Entropic penalty Molecular recognition

Topological Polar Surface Area (TPSA) Differentiation from Analogs with Additional Heteroatoms

The target compound has a TPSA of 123 Ų, which is lower than that of analogs bearing additional oxygen or nitrogen atoms in the 5-substituent (e.g., 5-methoxymethyl analog: estimated TPSA ≈ 132–140 Ų; 5-furan-2-yl analog CAS 862808-91-1: estimated TPSA ≈ 130+ Ų) [1]. A TPSA below 140 Ų is generally associated with favorable blood-brain barrier (BBB) penetration potential, while values above 140 Ų correlate with poor CNS exposure [2].

Polar surface area Blood-brain barrier permeability Drug-likeness

Molecular Weight Advantage Over Heavier 5-Substituted Analogs for Lead-Likeness Compliance

With a molecular weight of 394.4 Da, the 5-ethyl analog falls below the 400 Da threshold often used as a preliminary filter for lead-like compounds, whereas several closely related analogs exceed this threshold (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl) analog: MW ≈ 466 Da; 5-(3,4,5-trimethoxyphenyl) analog: 532.6 Da) [1]. Lower molecular weight is generally correlated with improved ligand efficiency, better solubility, and more favorable pharmacokinetic profiles in early-stage drug discovery programs [2].

Lead-likeness Fragment-based drug discovery Molecular weight optimization

Hydrogen Bond Donor Count Limitation vs. Analogs with Additional H-Bond Donors in the 5-Substituent

The target compound possesses exactly 1 hydrogen bond donor (the amide N-H), whereas analogs with 5-substituents containing hydroxyl or primary/secondary amine groups possess 2 or more HBDs [1]. Compounds with fewer HBDs generally exhibit superior passive membrane permeability, as each additional HBD is estimated to reduce permeability by approximately 0.5–1.0 log units in Caco-2 and PAMPA assays [2].

Hydrogen bonding Membrane permeability Solubility

Optimal Research and Procurement Application Scenarios for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-67-0)


Reference Compound for Structure-Activity Relationship (SAR) Studies of 1,3,4-Oxadiazole-Containing Sulfonamides

The 5-ethyl substituent provides a well-defined, intermediate lipophilicity baseline (XLogP3-AA = 1.4, MW = 394.4) that anchors SAR exploration of the oxadiazole 5-position. Procurement of this compound enables systematic comparison with 5-methoxymethyl, 5-aryl, and 5-benzyl analogs to deconvolute the contributions of lipophilicity, steric bulk, and electronic effects on target binding and selectivity [1].

Neuroscience-Focused Screening Campaigns Requiring CNS-Penetrant Physicochemical Profiles

With a TPSA of 123 Ų (< 140 Ų threshold) and only 1 HBD, this compound is predicted to possess favorable blood-brain barrier permeability. It is an appropriate selection for primary screening in CNS-targeted programs, particularly when compared against analogs with higher TPSA that are less likely to achieve adequate brain exposure [1].

Cheminformatics Training and Computational Model Validation Datasets

The availability of high-quality computed physicochemical descriptors (MW, XLogP3-AA, TPSA, RotB, HBD, HBA) for this compound, along with a series of closely related analogs with systematic 5-position variation, makes it an excellent candidate for inclusion in QSAR model training sets, pharmacophore modeling, and machine learning algorithm validation in drug discovery informatics [1].

Lead-Likeness Assessment and Fragment Growth Benchmarking

At MW 394.4 Da with favorable ligand efficiency metrics, this compound serves as a useful benchmark for lead-likeness filters in high-throughput screening triage. Its procurement allows medicinal chemistry teams to calibrate property-based selection criteria when evaluating hits from larger oxadiazole-containing compound libraries [1].

Quote Request

Request a Quote for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.